![molecular formula C16H15NO3 B353040 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-20-1](/img/structure/B353040.png)
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MBX-2982, is a novel small molecule compound that has shown potential for the treatment of type 2 diabetes mellitus (T2DM). It is a selective G-protein-coupled receptor 119 (GPR119) agonist that stimulates the release of insulin from pancreatic β-cells and promotes glucose-dependent insulin secretion.
作用机制
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a selective agonist of GPR119, a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion from pancreatic β-cells in a glucose-dependent manner. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one also activates GPR119 in intestinal L-cells, which increases the release of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glucose homeostasis.
生化和生理效应
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects that make it a promising candidate for the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to increase GLP-1 and GIP secretion in humans, which may contribute to its glucose-lowering effects.
实验室实验的优点和局限性
One advantage of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it is a selective GPR119 agonist, which reduces the risk of off-target effects. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it has a short half-life in humans, which may limit its therapeutic efficacy. Additionally, the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM have not yet been established.
未来方向
Future research on 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. This could include the development of prodrug formulations or the use of sustained-release formulations to prolong its half-life. Additionally, further studies are needed to determine the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM. Future research should also investigate the potential of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should be further elucidated to better understand its glucose-lowering effects and potential off-target effects.
合成方法
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one was first synthesized and characterized by researchers at Metabasis Therapeutics Inc. The synthesis method involves the condensation of 3-methylphenol and 2-bromoethyl ethyl ether to form 2-(3-methylphenoxy)ethyl bromide. This intermediate is then reacted with 2-aminophenol in the presence of potassium carbonate to yield 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
科学研究应用
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied in preclinical and clinical trials for its potential use in the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM.
属性
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

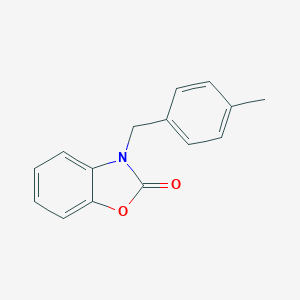
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
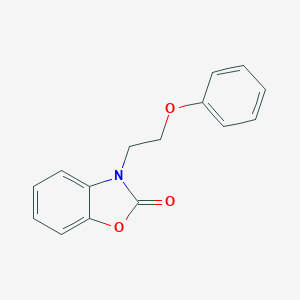
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
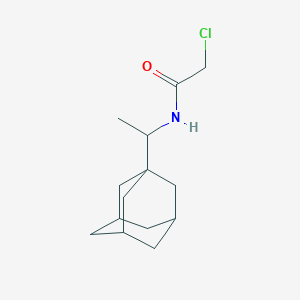
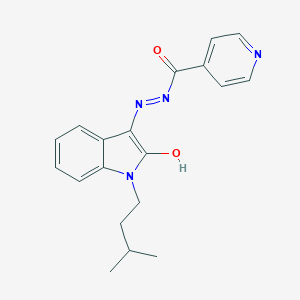
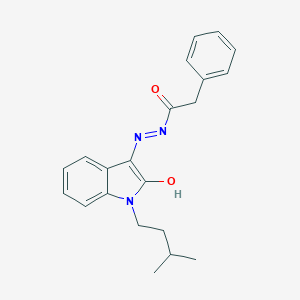
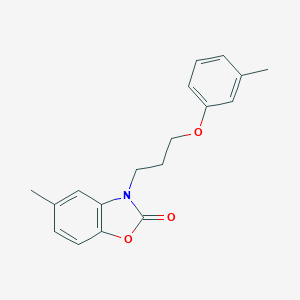
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
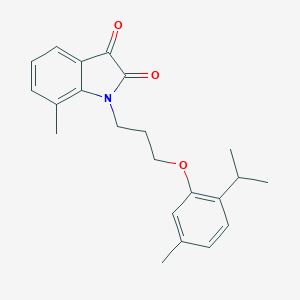
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)